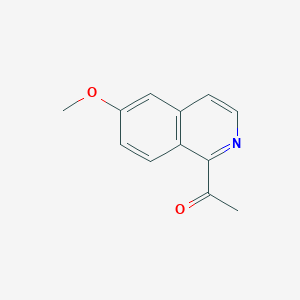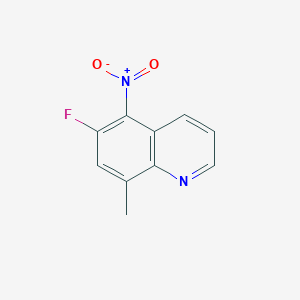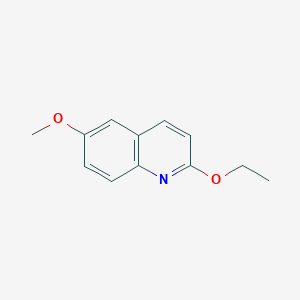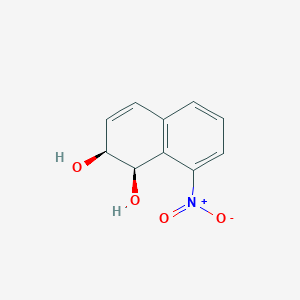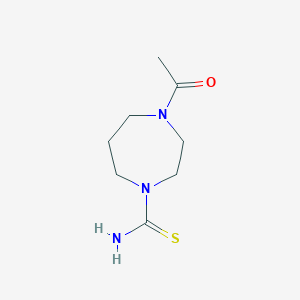![molecular formula C8H9N5O2 B11898421 N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine: is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its unique structure, which includes a nitro group at the 7th position and a dimethyl substitution at the nitrogen and carbon positions. The imidazo[4,5-c]pyridine core is known for its diverse biological activities and is a key scaffold in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by nitration and methylation steps. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry: N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazo[4,5-c]pyridine core is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. The nitro group and the imidazo[4,5-c]pyridine core play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1H-imidazo[4,5-c]pyridin-4-amine: Lacks the nitro and dimethyl substitutions, resulting in different biological activity.
N-methyl-1H-imidazo[4,5-c]pyridin-4-amine: Contains a single methyl group, leading to variations in its chemical and biological properties.
7-nitro-1H-imidazo[4,5-c]pyridin-4-amine: Lacks the N-methyl substitution, affecting its reactivity and interactions.
Uniqueness: N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nitro group and the dimethyl substitutions enhances its reactivity and potential as a bioactive molecule, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H9N5O2 |
|---|---|
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
N,1-dimethyl-7-nitroimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C8H9N5O2/c1-9-8-6-7(12(2)4-11-6)5(3-10-8)13(14)15/h3-4H,1-2H3,(H,9,10) |
Clave InChI |
CDUCORPHSGURIT-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=C(C2=C1N=CN2C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


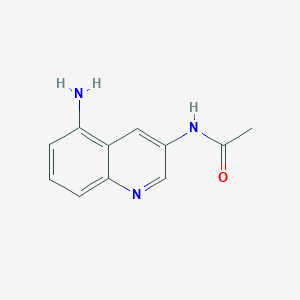
![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)
